molecular formula C11H15NO2 B13604485 2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine

2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine

Cat. No.: B13604485
M. Wt: 193.24 g/mol
InChI Key: HCIWYQQTEVSMAX-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative with a 2,3-dimethoxyphenyl substituent. This compound belongs to a class of structurally constrained amines, where the cyclopropane ring imposes significant steric and electronic effects.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H15NO2/c1-13-10-5-3-4-7(11(10)14-2)8-6-9(8)12/h3-5,8-9H,6,12H2,1-2H3

InChI Key

HCIWYQQTEVSMAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues

Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Features
2-(2,3-Dimethoxyphenyl)cyclopropan-1-amine 2,3-di-OCH₃ ~207.26* Electron-donating methoxy groups; moderate steric hindrance
2-(2,3-Dichlorophenyl)cyclopropan-1-amine (HCl) 2,3-di-Cl 238.54 Electron-withdrawing Cl groups; higher lipophilicity (LogP ~3.0 estimated)
1-(3-Chlorophenyl)cyclopropan-1-amine 3-Cl 167.63 Single Cl substituent; reduced steric hindrance
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-di-OCH₃ 315.37 Phenethylamine backbone; benzamide functional group

*Calculated based on molecular formula C₁₁H₁₅NO₂.

Key Observations:

Electronic Effects: The 2,3-dimethoxy groups in the target compound enhance electron density on the phenyl ring, favoring interactions with electron-deficient biological targets. Rip-B (3,4-dimethoxyphenethylamine derivative) demonstrates that methoxy group positioning significantly impacts reactivity and regioselectivity in acylation reactions .

Steric Effects: The 2,3-dimethoxy groups introduce moderate steric hindrance compared to smaller substituents like chlorine.

Table 2: Reactivity in Acylation Reactions

Compound Class Acylating Agent Reaction Conditions Regioselectivity Observed Reference
Benzodiazepine derivatives Acetic anhydride Room temperature Acylation at amine moiety (1a formation)
Benzodiazepine derivatives Crotonyl chloride Reflux Acylation at hydroxyl moiety (1b formation)
Phenethylamine derivatives Benzoyl chloride 30 min reaction Selective N-acylation (Rip-B synthesis)
Key Findings:
  • The target compound’s amine group is expected to exhibit high reactivity toward acylation, similar to benzodiazepine and phenethylamine derivatives.
  • Crotonyl chloride’s larger size (vs. acetic anhydride) shifts regioselectivity in benzodiazepines, suggesting that acylating agent size could influence outcomes in cyclopropanamine derivatives as well .

Pharmacological and Toxicological Considerations

  • Toxicity Prediction : Computational tools like GUSAR predict acute toxicity for triazole derivatives with dimethoxyphenyl groups (LD₅₀ ~300–500 mg/kg), highlighting the need for experimental validation for cyclopropanamine analogues .
  • Structural Clues :
    • The dichlorophenyl analogue (CAS 1311314-99-4) is stored at room temperature, indicating stability comparable to the target compound .
    • 3-Chlorophenyl derivatives (e.g., 1-(3-chlorophenyl)cyclopropan-1-amine) may exhibit lower CNS penetration due to reduced LogP compared to dimethoxy variants .

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